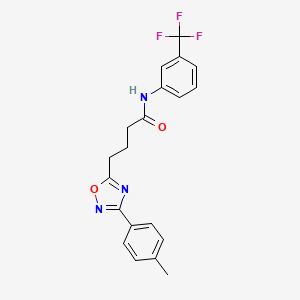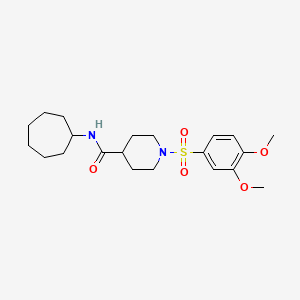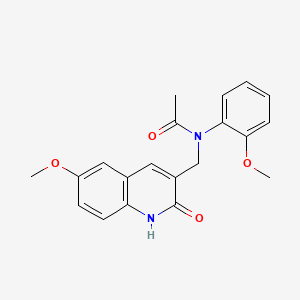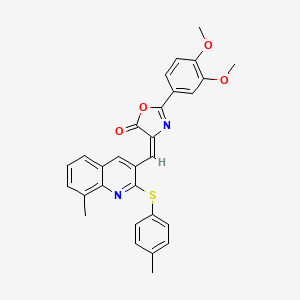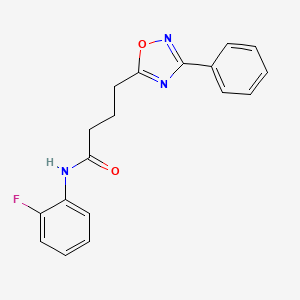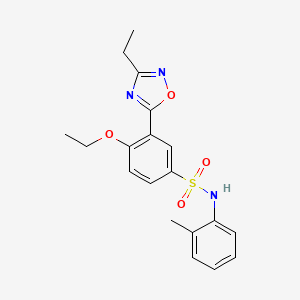
N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential as an anticancer agent.
作用機序
The mechanism of action of N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is thought to involve the inhibition of DNA replication and repair. This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. It may also inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
実験室実験の利点と制限
One of the advantages of using N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its potency against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its potential toxicity to normal cells, which can make it difficult to use in vivo.
将来の方向性
There are several future directions for research on N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One area of interest is the development of more potent and selective analogs of this compound that can be used in vivo with reduced toxicity to normal cells. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Finally, there is interest in exploring the potential of this compound as a combination therapy with other anticancer agents.
合成法
N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a synthetic compound that can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-6-methylquinoline in the presence of tert-butylamine. The resulting intermediate is then reacted with N-tert-butylamine to yield this compound.
科学的研究の応用
N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast and prostate cancer.
特性
IUPAC Name |
N-tert-butyl-3-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-14-8-9-19-16(10-14)11-17(20(26)24-19)13-25(22(2,3)4)21(27)15-6-5-7-18(23)12-15/h5-12H,13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUOQWKSOXDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC(=CC=C3)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)
